

Crystal structure and polymorphism of nifedipine-hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nifedipine-hydrochloride*

Cat. No.: *B1604785*

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Nifedipine

Disclaimer: While the query specifically requested information on nifedipine hydrochloride, a thorough review of publicly available scientific literature yielded no specific data on the crystal structure or polymorphism of this salt form. The vast majority of research focuses on the polymorphic behavior of the nifedipine free base. Therefore, this guide provides a comprehensive overview of the crystal structure and polymorphism of nifedipine.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a widely used pharmaceutical agent for the management of hypertension and angina pectoris. As a Biopharmaceutics Classification System (BCS) Class II drug, nifedipine exhibits low solubility and high permeability. The bioavailability and therapeutic efficacy of such drugs can be significantly influenced by their solid-state properties, particularly polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same drug can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability, which in turn can affect their manufacturability and clinical performance.

The polymorphism of nifedipine has been a subject of extensive research for several decades, with multiple crystalline forms identified and characterized. Understanding the relationships between these polymorphs and the methods to control their formation is critical for the development of stable and effective nifedipine drug products.

Polymorphic Forms of Nifedipine

Nifedipine is known to exist in several polymorphic forms, with the most commonly cited being Form α , Form β , and Form γ . Additionally, a metastable Form C and a more recently discovered Form δ have been described in the literature.^{[1][2]} High-temperature, disordered counterparts to the β and γ forms (β' and γ') have also been identified.^[1] The various polymorphs are often designated with different labeling systems in the literature, including Roman numerals (I, II, III) and letters (A, B, C), which can sometimes lead to confusion.^[2]

The thermodynamic stability relationship between the common polymorphs is generally understood to be monotropic, with Form α being the most stable polymorph at all temperatures.^[1] The other forms are metastable and can convert to the more stable Form α over time or under specific environmental conditions.

Crystallographic and Physicochemical Data

The different polymorphic forms of nifedipine have been characterized using a variety of analytical techniques, with X-ray diffraction (XRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) being the most definitive. The following tables summarize the available quantitative data for some of the key polymorphs.

Table 1: Crystallographic Data for Nifedipine Polymorphs

Polymer Type	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Reference
Form C	P-1	9.8698	13.8935	14.2862	61.225	79.824	81.764	1686.25	[3]

Note: Comprehensive single-crystal data for all polymorphs is not consistently available in the public domain. The data for Form C was determined from high-resolution synchrotron powder diffraction data.^{[3][4][5]}

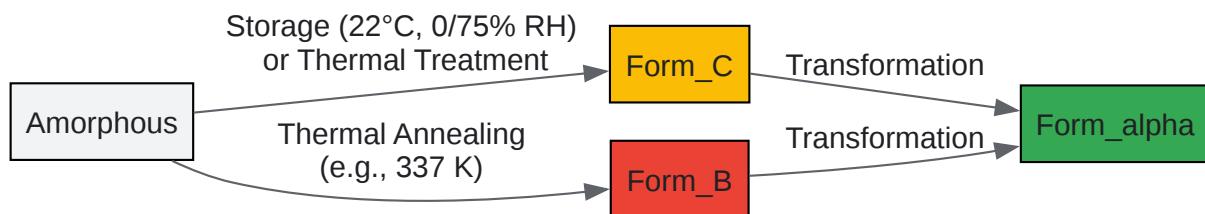
Experimental Protocols

The preparation and characterization of nifedipine polymorphs involve specific experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Nifedipine Polymorphs

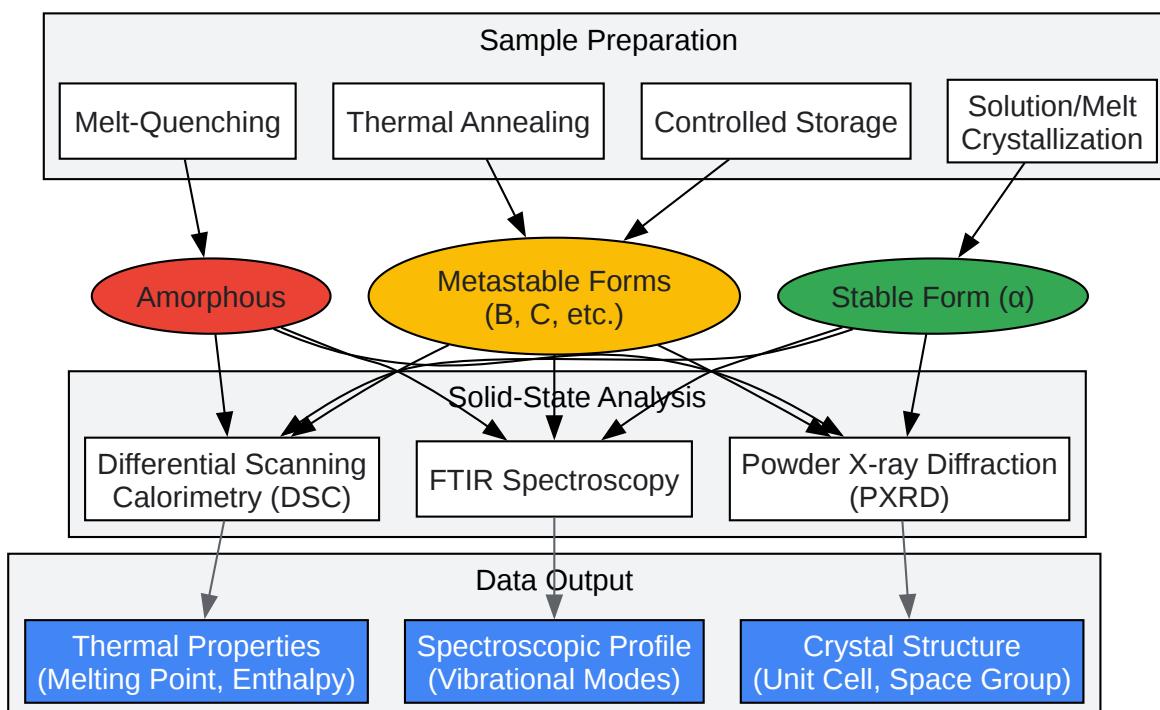
- Amorphous Nifedipine: Amorphous nifedipine is typically prepared by melt-quenching. Crystalline nifedipine is heated above its melting point (approximately 174 °C) and then rapidly cooled, for instance, by immersion in liquid nitrogen or on a cold plate. This process prevents the molecules from arranging into an ordered crystalline lattice.[5]
- Metastable Form C: Metastable Form C can be produced from the amorphous form through thermal treatment or by storing the amorphous form under controlled temperature and humidity conditions (e.g., 22 °C at 0% or 75% relative humidity).[6] Another method involves the ex-situ preparation as described by Burger and Koller (1996), followed by pulverization for analysis.[3]
- Metastable Form B: The nucleation of the metastable Form B has been observed during the in-situ thermal annealing of amorphous nifedipine at 337 K (64 °C) prior to its conversion to the stable Form A.[4][5] However, its limited stability interval makes a complete structural characterization challenging.[4][5]
- Stable Form α : The thermodynamically stable Form α is the most common commercially available form and can be obtained through solution crystallization or melt crystallization.[1] It is also the final product of the transformation of metastable polymorphs.[6]

Characterization Methods


- Powder X-ray Diffraction (PXRD):
 - Instrumentation: High-resolution synchrotron powder diffraction or laboratory-based powder diffractometers are used.
 - Sample Preparation: Samples are typically pulverized and loaded into a capillary tube (e.g., 0.7 mm diameter), which is then spun to improve particle statistics.[3]
 - Data Collection (Example for Form C): Diffraction data can be collected using synchrotron radiation (e.g., 0.5 Å) over a 2θ range of 0.5° to 25.5° with a small step size (e.g., 0.002°).

Counting times can vary from 10 to 200 ms/step depending on the kinetics of the observed phenomena.^[3]

- Analysis: The resulting diffraction patterns are used to identify the crystalline form by comparing peak positions and intensities to known standards. For unknown structures, the data can be used for indexing the unit cell and for ab-initio structure solution using direct-space methods.^[3]
- Differential Scanning Calorimetry (DSC):
 - Purpose: To study the thermal transitions of the different forms, such as melting, crystallization, and solid-solid transformations.
 - Procedure: A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.
 - Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The temperatures and enthalpies of these transitions are characteristic of each polymorphic form.
- Fourier Transform Infrared (FTIR) Spectroscopy:
 - Purpose: To probe differences in the molecular interactions (e.g., hydrogen bonding) between polymorphs.
 - Procedure: Spectra are typically collected using an attenuated total reflectance (ATR) or a diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) accessory.
 - Interpretation: Variations in the vibrational modes, particularly those of functional groups involved in intermolecular interactions (e.g., N-H and C=O stretching), can be used to differentiate between polymorphs.


Visualizations

Polymorphic Transformation Pathway of Nifedipine

[Click to download full resolution via product page](#)

Caption: Polymorphic transformation pathways of nifedipine from the amorphous state.

Experimental Workflow for Polymorph Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation and characterization of nifedipine polymorphs.

Conclusion

The polymorphic behavior of nifedipine is a critical aspect that influences its physicochemical properties and, consequently, its performance as a pharmaceutical active ingredient. While the thermodynamically stable Form α is the desired form for drug products, the existence of several metastable polymorphs necessitates a thorough understanding and control of the manufacturing processes to prevent polymorphic transitions. The analytical techniques and experimental protocols outlined in this guide provide a framework for the characterization and control of nifedipine's solid-state forms. Further research into the crystal structure of all nifedipine polymorphs, as well as an investigation into the potential polymorphism of its salt forms like nifedipine hydrochloride, would be beneficial for the comprehensive solid-state characterization of this important drug substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state characterization of nifedipine solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the crystal structure of nifedipine form C by synchrotron powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and transformation of true nifedipine polymorphs: investigated with differential scanning calorimetry and X-Ray diffraction pattern fitting methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure and polymorphism of nifedipine-hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604785#crystal-structure-and-polymorphism-of-nifedipine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com